

The P2Y1 Receptor: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *MRS2179 tetrasodium hydrate*

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Abstract

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a pivotal role in a multitude of physiological processes.^[1] Primarily recognized for its critical function in the initial stages of platelet aggregation, the P2Y1 receptor has emerged as a significant therapeutic target for antithrombotic drugs.^[1] Its involvement extends to vasodilation, neurotransmission, and immune responses, highlighting its broader importance in cellular signaling. This technical guide provides an in-depth overview of the P2Y1 receptor, encompassing its molecular structure, signaling pathways, pharmacology, and key experimental methodologies for its study. All quantitative data are presented in structured tables for comparative analysis, and signaling and experimental workflows are visualized through detailed diagrams.

Introduction

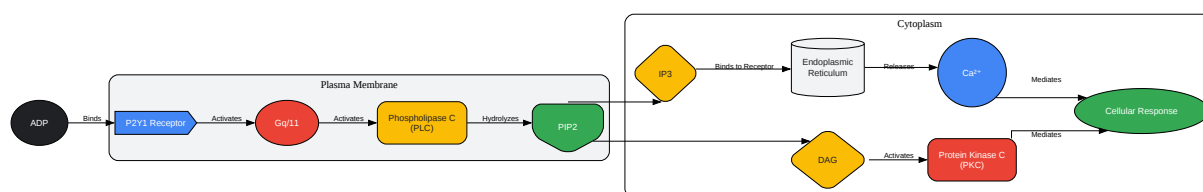
The P2Y receptor family, a class of purinergic GPCRs, is stimulated by extracellular nucleotides such as adenosine triphosphate (ATP) and ADP.^[1] Among its members, the P2Y1 receptor is distinguished by its high affinity for ADP.^[1] Upon activation, it couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.^[1] This signaling pathway underpins its diverse physiological functions.

Molecular Structure

The P2Y1 receptor is a class A GPCR characterized by seven transmembrane helices connected by intracellular and extracellular loops. The crystal structure of the human P2Y1 receptor has been resolved, providing crucial insights into its ligand-binding pocket and the conformational changes that occur upon activation. These structural details are instrumental in the rational design of novel agonists and antagonists with improved selectivity and potency.

Signaling Pathways

The canonical signaling pathway of the P2Y1 receptor is initiated by the binding of ADP, which induces a conformational change in the receptor. This leads to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses.



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P2Y1 Receptor Signaling Pathway.

Pharmacology

The pharmacological modulation of the P2Y1 receptor is a key area of research, with a focus on developing selective agonists and antagonists for therapeutic applications.

Agonists

Adenosine diphosphate (ADP) is the primary endogenous agonist for the P2Y1 receptor. Several synthetic agonists have been developed, with 2-Methylthio-ADP (2-MeSADP) being a particularly potent and widely used tool compound.

Agonist	Receptor Subtype	Potency (EC50/pEC50)	Reference(s)
ADP	Human P2Y1	pA50: 7.5	[2]
2-MeSADP	Human P2Y1	pEC50: 8.29	[3][4][5]
(N)-methanocarpa-2MeSADP	Human P2Y1	EC50: 1.2 nM	[6]

Antagonists

A range of competitive antagonists for the P2Y1 receptor have been synthesized. MRS2500 is a highly potent and selective antagonist, making it an invaluable research tool and a lead compound for drug development.

Antagonist	Receptor Subtype	Affinity (Ki/Kb)	Potency (IC50)	Reference(s)
MRS2500	Human P2Y1	Ki: 0.78 nM	IC50: 0.95 nM (ADP-induced platelet aggregation)	[7]
MRS2179	Turkey P2Y1	Kb: 102 nM	IC50: 1.15 μ M (vs P2X1)	[8] [9]
A3P5P	Human P2Y1	pKB: 6.0	-	[2]

Experimental Protocols

Radioligand Binding Assay

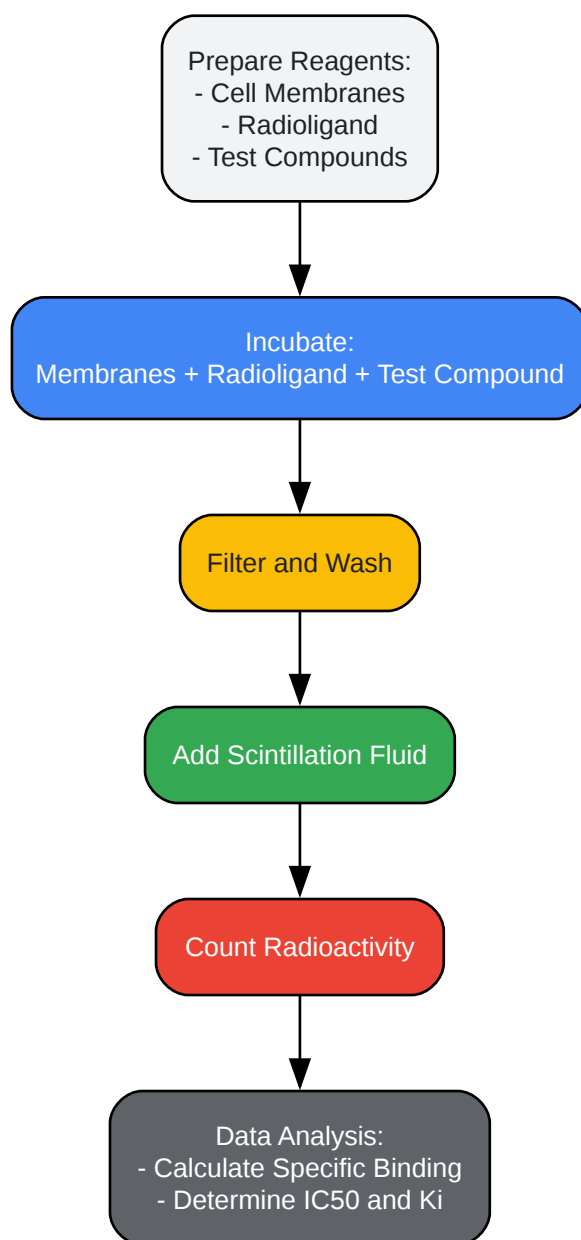
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the P2Y1 receptor.

5.1.1. Materials

- Cell membranes expressing the P2Y1 receptor
- Radioligand (e.g., [3 H]MRS2279 or [125 I]MRS2500)
- Unlabeled test compounds
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- 96-well filter plates (e.g., GF/C)
- Scintillation fluid
- Scintillation counter

5.1.2. Method

- Prepare serial dilutions of the unlabeled test compounds in assay buffer.
- In a 96-well plate, add a fixed concentration of radioligand to each well.
- Add the serially diluted test compounds to the wells.
- Initiate the binding reaction by adding the cell membrane preparation to each well.
- Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[\[10\]](#)
- Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[\[10\]](#)
- Dry the filter plates and add scintillation fluid to each well.
- Quantify the bound radioactivity using a scintillation counter.
- Determine non-specific binding in the presence of a high concentration of an unlabeled P2Y1 ligand.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC50 of the test compounds and subsequently calculate the Ki value.



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Radioligand Binding Assay Workflow.

Calcium Imaging Assay

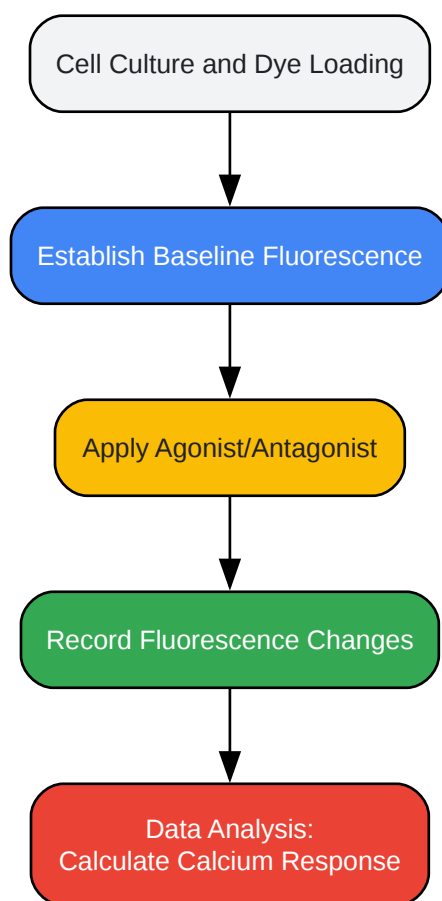
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to P2Y1 receptor activation.

5.2.1. Materials

- Cells expressing the P2Y1 receptor cultured on glass coverslips
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
- P2Y1 receptor agonists and antagonists
- Fluorescence microscope with an appropriate excitation light source and emission filters

5.2.2. Method

- Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specific duration (e.g., 30-60 minutes) at 37°C.
- Wash the cells with physiological buffer to remove excess dye.
- Mount the coverslip onto the microscope stage.
- Establish a baseline fluorescence reading.
- Apply the P2Y1 receptor agonist to the cells.
- Record the changes in fluorescence intensity over time.
- To test for antagonism, pre-incubate the cells with a P2Y1 receptor antagonist before adding the agonist.
- Analyze the data by calculating the change in fluorescence intensity relative to the baseline to determine the intracellular calcium response.



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Calcium Imaging Experimental Workflow.

Platelet Aggregation Assay

This protocol describes a method to measure platelet aggregation in response to P2Y1 receptor activation using light transmission aggregometry.

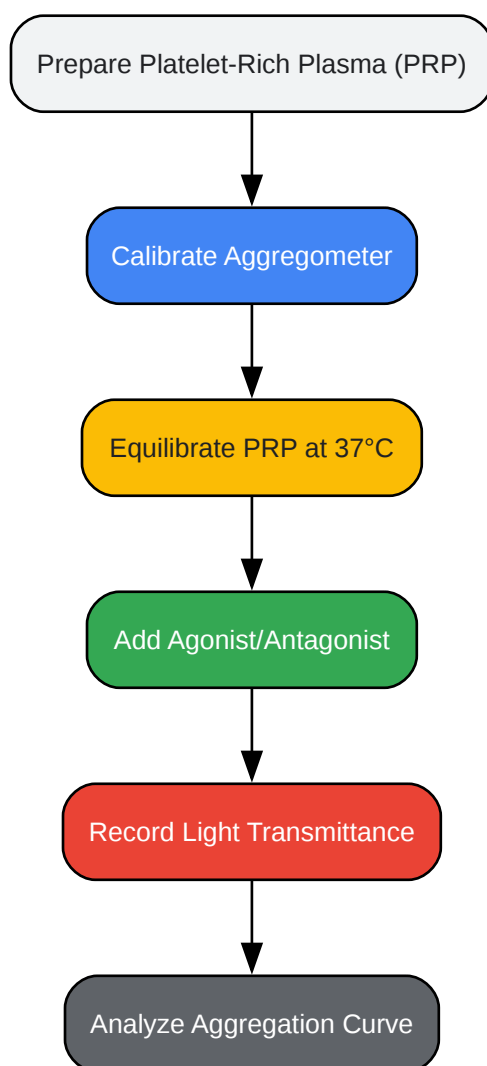
5.3.1. Materials

- Platelet-rich plasma (PRP) or washed platelets
- Platelet-poor plasma (PPP) as a reference
- P2Y1 receptor agonists (e.g., ADP)
- P2Y1 receptor antagonists

- Aggregometer

5.3.2. Method

- Prepare PRP and PPP from fresh whole blood.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Place a cuvette containing PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.
- Add the P2Y1 receptor agonist to the PRP to induce aggregation.
- Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
- To assess the effect of an antagonist, pre-incubate the PRP with the antagonist for a specified time before adding the agonist.
- Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the initial slope of aggregation.



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Platelet Aggregation Assay Workflow.

Conclusion

The P2Y1 receptor remains a subject of intense research due to its fundamental role in hemostasis and its potential as a therapeutic target for a variety of diseases. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed understanding of the P2Y1 receptor's function, signaling, and pharmacology, along with practical protocols for its investigation. The continued exploration of this receptor promises to yield further insights into purinergic signaling and pave the way for novel therapeutic interventions.

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- To cite this document: BenchChem. [The P2Y1 Receptor: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073607#what-is-the-p2y1-receptor-and-its-function]

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